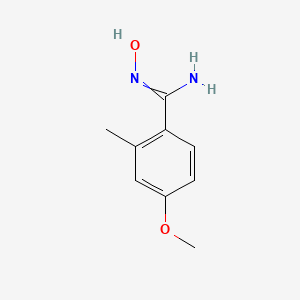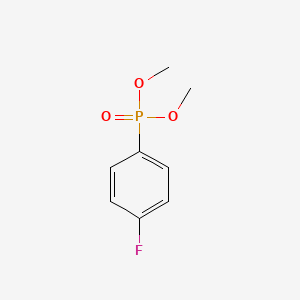
1-(4-Chloro-2-methylbenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-methylbenzyl)azetidine is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound, specifically, features a 4-chloro-2-methylbenzyl group attached to the azetidine ring, making it a valuable entity in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)azetidine typically involves the reaction of 4-chloro-2-methylbenzylamine with azetidinone under specific conditions. The process may include:
Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions.
Catalytic Methods: Employing catalysts such as palladium or nickel to facilitate the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processes: Conducted in reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Processes: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions: 1-(4-Chloro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the azetidine ring to form amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at the benzyl position using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, alkyl halides.
Major Products:
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Azetidines: Produced via substitution reactions.
科学的研究の応用
1-(4-Chloro-2-methylbenzyl)azetidine finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chloro-2-methylbenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
類似化合物との比較
Azetidine: The parent compound with a simple four-membered ring.
4-Chloro-2-methylbenzylamine: Lacking the azetidine ring but containing the benzyl group.
N-Benzylazetidine: Featuring a benzyl group without the chloro and methyl substituents.
Uniqueness: 1-(4-Chloro-2-methylbenzyl)azetidine stands out due to the presence of both the azetidine ring and the 4-chloro-2-methylbenzyl group. This combination imparts unique reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
1-[(4-chloro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChIキー |
CDPJHERSMYPFEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)




![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)


![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
